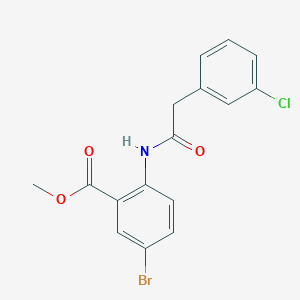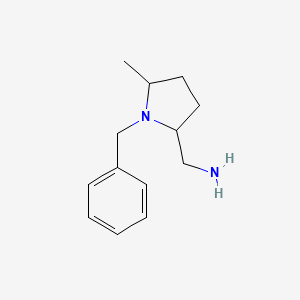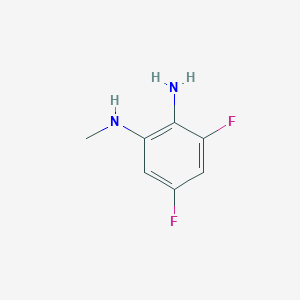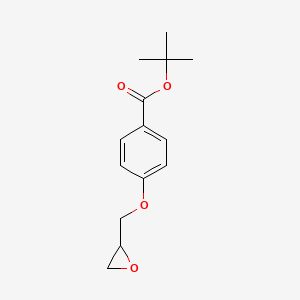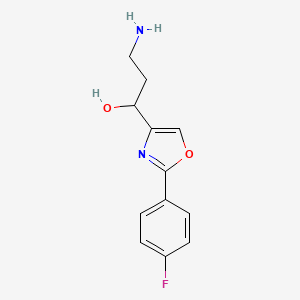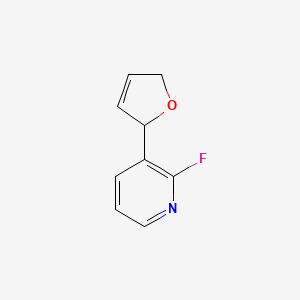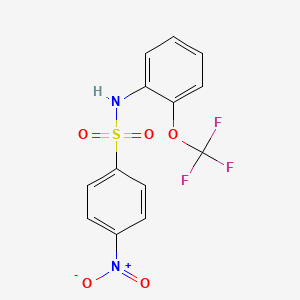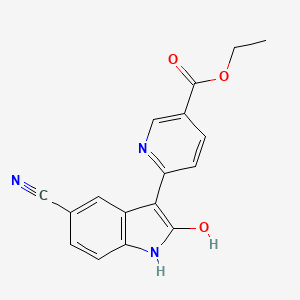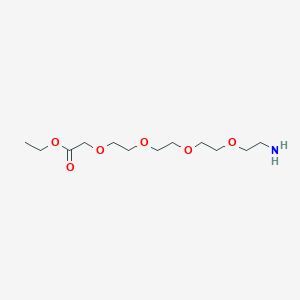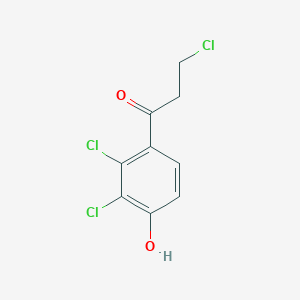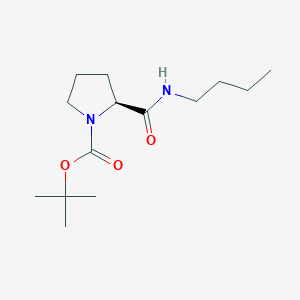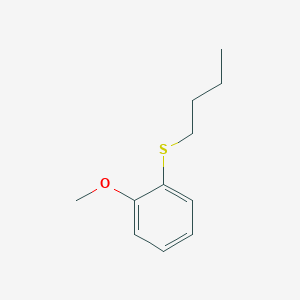
n-Butyl 2-Methoxyphenyl Sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Butyl 2-Methoxyphenyl Sulfide is an organic compound that belongs to the class of anisoles, which are characterized by the presence of a methoxy group attached to a benzene ring. This compound is specifically distinguished by the presence of a butylthio group attached to the benzene ring. It is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
n-Butyl 2-Methoxyphenyl Sulfide can be synthesized through several methods. One common method involves the reaction of anisole with butylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the butylthio group on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include steps such as distillation and purification to ensure the compound’s purity and quality.
化学反应分析
Types of Reactions
n-Butyl 2-Methoxyphenyl Sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the butylthio group to a butyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or butylthio groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nitrating agents are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl-substituted anisole.
Substitution: Various substituted anisoles depending on the reagents used.
科学研究应用
n-Butyl 2-Methoxyphenyl Sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances, dyes, and other industrial chemicals.
作用机制
The mechanism by which n-Butyl 2-Methoxyphenyl Sulfide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzymatic transformations and binding to specific receptors.
相似化合物的比较
Similar Compounds
Anisole: The parent compound with a methoxy group attached to the benzene ring.
2-(Methylthio)anisole: Similar structure but with a methylthio group instead of a butylthio group.
2-(Ethylthio)anisole: Similar structure but with an ethylthio group.
Uniqueness
n-Butyl 2-Methoxyphenyl Sulfide is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.
属性
分子式 |
C11H16OS |
|---|---|
分子量 |
196.31 g/mol |
IUPAC 名称 |
1-butylsulfanyl-2-methoxybenzene |
InChI |
InChI=1S/C11H16OS/c1-3-4-9-13-11-8-6-5-7-10(11)12-2/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
MGCIYSHYINSVAC-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=CC=CC=C1OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1-[N-methylamino]prop-2-yl)pyridine](/img/structure/B8339745.png)
![N-[(4-Bromophenyl)methyl]-2-bromobenzenesulfonamide](/img/structure/B8339746.png)
